Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride
Overview
Description
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s worth noting that trifluoromethyl group-containing compounds have been found to interact with various targets, leading to a range of pharmacological effects .
Biochemical Pathways
Trifluoromethyl group-containing compounds have been found to influence a variety of biochemical pathways, contributing to their broad-spectrum pharmaceutical activity .
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it interacts with cytochrome P450 enzymes, leading to altered metabolic pathways and reduced enzyme activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes, by modulating their phosphorylation states . This compound also affects gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their ability to bind to promoter regions of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that this compound can cause sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as enzyme activity and gene expression . At high doses, it may exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, it affects metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . It also binds to intracellular proteins, affecting its localization and accumulation within specific organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of hydrazine derivatives with trifluoromethyl ketones under acidic conditions to form the oxadiazole ring. The resulting intermediate is then reacted with methylamine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial to optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl amines: These compounds share the trifluoromethyl group and exhibit similar reactivity and biological activity.
Oxadiazole derivatives: Compounds with the oxadiazole ring structure have comparable chemical properties and applications.
Uniqueness
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is unique due to the combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O.ClH/c1-9-2-3-10-4(11-12-3)5(6,7)8;/h9H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGWQKNILQJHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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